Product packaging for Eugenyl isovalerate(Cat. No.:CAS No. 61114-24-7)

Eugenyl isovalerate

Cat. No.: B1622673
CAS No.: 61114-24-7
M. Wt: 248.32 g/mol
InChI Key: PLUVLWUSXQCTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eugenyl isovalerate (CAS 61114-24-7), a chemical compound belonging to the class of phenol esters, is a significant material in flavor and fragrance research and development . It is characterized by its distinct fruity, spicy, and clove-like odor and flavor profile , making it a subject of interest in studies related to sensory science and product formulation . This compound finds specific applications as a flavouring agent in various research contexts, including the study of taste perception and the development of complex flavor systems for food products, with usage levels documented in categories such as baked goods, dairy products, condiments, and snack foods . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavoring agent, establishing it as a compound of interest in food safety science . Its occurrence in nature, specifically in valerian root oil , also makes it relevant for analytical and natural product chemistry research . For laboratory and research purposes, this compound is typically supplied as a white to off-white solid . Key physical properties include a melting point of approximately 85°C and a boiling point in the range of 221-223°C at standard atmospheric pressure . It is sparingly soluble in water but soluble in alcohol, with an estimated logP (o/w) value of 3.81-4.082, indicating high lipophilicity . This product is labeled "For Research Use Only" and is intended for use in a laboratory setting. It is not intended for diagnostic or therapeutic purposes, nor for use in humans as a cosmetic, food additive, or consumer product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1622673 Eugenyl isovalerate CAS No. 61114-24-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61114-24-7

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 3-methylbutanoate

InChI

InChI=1S/C15H20O3/c1-5-6-12-7-8-13(14(10-12)17-4)18-15(16)9-11(2)3/h5,7-8,10-11H,1,6,9H2,2-4H3

InChI Key

PLUVLWUSXQCTNH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OC1=C(C=C(C=C1)CC=C)OC

Canonical SMILES

CC(C)CC(=O)OC1=C(C=C(C=C1)CC=C)OC

Other CAS No.

61114-24-7

physical_description

White solid;  Fruity clovelike aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Eugenyl Isovalerate

Chemical Synthesis Methodologies for Eugenol (B1671780) Derivatives

The chemical synthesis of eugenyl isovalerate primarily relies on the esterification of eugenol with a derivative of isovaleric acid. This approach is a cornerstone of organic synthesis for creating a wide array of eugenol-based compounds.

Esterification Reactions for Eugenol-Based Compounds

Esterification is a fundamental reaction in which an alcohol and an acid react to form an ester and water. In the context of this compound synthesis, eugenol acts as the alcohol. The reaction typically involves an acid chloride or anhydride (B1165640) of isovaleric acid to achieve higher reactivity and yield. For instance, the synthesis of various eugenol esters, including this compound, has been accomplished using the corresponding acid chlorides, such as isovaleryl chloride, in the presence of a base like pyridine. researchgate.net This method involves the replacement of the hydroxyl (-OH) group in eugenol with an isovaleryl group. researchgate.net The use of acid chlorides or anhydrides is a common strategy in the synthesis of eugenol derivatives. researchgate.netmedcraveonline.com

Investigation of Reaction Parameters and Yield Optimization

The efficiency of the chemical synthesis of this compound is highly dependent on several reaction parameters. A study on the synthesis of eugenol derivatives demonstrated that the reaction between eugenol and isovaleryl chloride, in the presence of pyridine, resulted in a 72% yield of this compound. researchgate.net The reaction mixture was left at room temperature overnight and then refluxed for one hour. researchgate.net Purification of the crude product was achieved through silica (B1680970) gel column chromatography. researchgate.net

Similarly, the synthesis of other eugenol esters, such as eugenyl acetate (B1210297), has been optimized by investigating parameters like the molar ratio of reactants, catalyst concentration, temperature, and reaction time. For example, using a molar ratio of 1:5 of eugenol to acetic anhydride and a 2% catalyst concentration at 80°C for 40 minutes resulted in a 99.9% conversion of eugenol. researchgate.net These optimization principles are directly applicable to the synthesis of this compound to maximize product yield.

Enzymatic Biosynthesis and Biocatalysis of Esters

Enzymatic methods for producing eugenol esters are gaining traction as a more sustainable alternative to chemical synthesis. nih.gov These "green" routes often utilize lipases under mild reaction conditions. scientific.net

Lipase-Mediated Esterification of Eugenol with Carboxylic Acids

Lipases are versatile enzymes that can catalyze the esterification of eugenol with various carboxylic acids, including isovaleric acid. medcraveonline.comnih.govnih.gov This biocatalytic approach is of significant scientific and technological interest due to the drawbacks associated with chemical-catalyzed routes. nih.gov Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei), are frequently employed as they can be easily separated from the reaction mixture and reused. researchgate.netnih.gov The enzymatic synthesis of eugenyl benzoate (B1203000), a similar ester, has been successfully demonstrated using a novel chitosan-chitin nanowhiskers supported Rhizomucor miehei lipase (B570770). nih.gov The enzymatic esterification of eugenol with acetic anhydride has also been extensively studied, achieving high conversion rates. nih.govhilarispublisher.com

The mechanism of lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this process, the lipase first binds with the acyl donor (e.g., isovaleric acid or its anhydride) to form an acyl-enzyme intermediate, releasing a molecule of water or alcohol. Subsequently, eugenol binds to this intermediate, leading to the formation of this compound and the regeneration of the free enzyme. nih.gov

Optimization of Biocatalytic Conditions (e.g., temperature, enzyme loading, molar ratios)

Optimizing biocatalytic conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often investigated include temperature, enzyme loading, and the molar ratio of substrates.

For the synthesis of eugenyl isobutyrate, a closely related ester, optimal conditions in a continuous-flow system were found to be a temperature of 68°C, a eugenol to isobutyric anhydride molar ratio of 1:5, and a specific flow rate. cabidigitallibrary.org In another study focusing on eugenyl acetate, the best conditions for a 99% conversion were a temperature of 50°C, a eugenol to acetic anhydride molar ratio of 1:3, and an enzyme (Novozym 435) concentration of 5.5% (w/w). nih.gov For eugenyl benzoate synthesis, a maximum conversion of 66% was achieved at 50°C with a 3:1 molar ratio of eugenol to benzoic acid and an enzyme loading of 3 mg/mL. nih.gov

The following table summarizes optimized conditions for the enzymatic synthesis of various eugenol esters, providing insights into the potential optimal conditions for this compound production.

EsterLipaseAcyl DonorMolar Ratio (Eugenol:Acyl Donor)Temperature (°C)Enzyme LoadingConversion (%)
Eugenyl IsobutyrateNovozym 435Isobutyric Anhydride1:568-77
Eugenyl IsobutyrateLipozyme RM IMIsobutyric Anhydride1:568-70
Eugenyl AcetateNovozym 435Acetic Anhydride1:3505.5 wt%99
Eugenyl AcetateNovozym 435Acetic Anhydride1:56010 wt%100
Eugenyl BenzoateRML-CS/CNWsBenzoic Acid3:1503 mg/mL66
Eugenyl CaprylateLipozyme TL IMCaprylic Acid1:1.1356.5725.52 mg>80

Data compiled from multiple research findings. nih.govscientific.netnih.govhilarispublisher.comcabidigitallibrary.org

Continuous-Flow Enzymatic Production Systems for Eugenol Esters

Continuous-flow enzymatic production systems offer several advantages over traditional batch reactors, including improved efficiency, scalability, and process control. cabidigitallibrary.org Packed-bed microreactors containing immobilized lipases have been successfully used for the continuous synthesis of eugenol esters. cabidigitallibrary.org

In one such system, packed-bed microreactors with Novozym 435 and Lipozyme RM IM were used to produce eugenyl isobutyrate and eugenyl acetate. cabidigitallibrary.org For eugenyl isobutyrate, steady-state conversions of 77% and 70% were achieved with Novozym 435 and Lipozyme RM IM, respectively. cabidigitallibrary.org The operational stability of the enzymes is a critical factor in these systems, with Lipozyme RM IM showing greater stability over a 26-hour period in one study. researchgate.net Continuous stirred tank membrane reactors (CST-MR) represent another promising setup for the continuous enzymatic synthesis of esters, as they can enhance mass transfer and allow for the retention of the biocatalyst. worktribe.com These continuous-flow technologies are well-suited for the sustainable and scalable production of this compound. cabidigitallibrary.org

Enzyme Immobilization Techniques for Enhanced Biocatalyst Stability and Reusability

Common immobilization strategies include adsorption, covalent bonding, and entrapment. nih.gov

Adsorption: This is one of the simplest methods, involving the physical binding of enzymes to a carrier surface through weak forces like van der Waals or hydrophobic interactions. researchgate.net A significant advantage of this technique is that it is generally mild, minimizing conformational changes and preserving the enzyme's catalytic activity. researchgate.net Lipase immobilization via interfacial activation on hydrophobic supports is a notable example where the enzyme's active site is opened, leading to a hyperactivated and more stable form. mdpi.com However, a potential drawback is enzyme leakage from the support, which can be mitigated by techniques like physical cross-linking with polymers. mdpi.com

Covalent Bonding: This method creates strong, stable chemical bonds between the enzyme and the support material. nih.gov Functional groups on the enzyme's surface (e.g., amino groups of lysine (B10760008) residues) react with complementary groups on carriers like porous silica, agarose, or functionalized resins. mdpi.comnih.gov This strong linkage prevents enzyme leaching, resulting in robust and durable biocatalysts suitable for long-term use. nih.gov Covalently bonded lipases have demonstrated enhanced enantioselectivity and stability. nih.gov

Entrapment and Encapsulation: In this approach, enzymes are physically confined within the porous matrix of a polymer gel or enclosed within a semi-permeable membrane. mdpi.comresearchgate.net The support material does not bind directly to the enzyme, which helps maintain its native structure. The pore size of the matrix is critical; it must be small enough to retain the enzyme while allowing the substrate and product to diffuse freely. mdpi.com

The choice of support material is crucial and should consider factors like a large surface area, porosity, stability, and low cost. nih.gov Materials such as Celite and Amberlite resins have been successfully used to immobilize lipases for the synthesis of various esters, including pentyl isovalerates, demonstrating high effectiveness and operational stability. nih.gov

Table 1: Comparison of Enzyme Immobilization Techniques

Technique Principle of Immobilization Key Advantages Key Disadvantages
Adsorption Physical binding via weak, non-covalent forces (e.g., hydrophobic interactions, van der Waals forces). researchgate.net Simple, rapid, and mild conditions; often preserves high enzyme activity; can lead to hyperactivation of lipases. mdpi.com Enzyme leakage from the support can occur; binding strength may be affected by changes in pH, temperature, or solvent. mdpi.com
Covalent Bonding Formation of strong, stable chemical bonds between the enzyme and the support. nih.gov Strong binding prevents enzyme leaching, leading to high operational stability and reusability; can enhance enzyme stereospecificity. nih.gov Can cause conformational changes in the enzyme, potentially reducing activity; requires specific functional groups and chemical reagents. mdpi.com
Entrapment Physical confinement of enzymes within a porous matrix or membrane without direct binding. mdpi.com Protects the enzyme from the bulk environment; minimizes conformational changes; applicable to a wide range of enzymes. Mass transfer limitations for substrate and product can occur; potential for enzyme leakage if the pore structure is not optimal. mdpi.com

Microbial Production Strategies for Flavor Esters

Microbial production is an increasingly attractive alternative to chemical synthesis for producing "natural" flavor esters. foodsafety.institute Microorganisms like bacteria, yeasts, and fungi possess diverse metabolic pathways capable of synthesizing a wide array of volatile flavor compounds. foodsafety.institutenih.gov These biotechnological routes operate under mild conditions and can generate complex flavor profiles. foodsafety.institutescielo.br The two primary strategies for microbial flavor production are de novo biosynthesis (fermentation) and biotransformation of precursor compounds. foodsafety.institute

Several microorganisms can produce isovalerate esters and other branched-chain esters through fermentation, a process of de novo synthesis where flavor molecules are built from simple carbon and nitrogen sources. foodsafety.institutemedcraveonline.com These esters contribute significantly to the fruity and characteristic aromas of many fermented foods and beverages. nih.gov

Yeasts: Yeasts, particularly non-Saccharomyces species, are potent producers of various acetate and ethyl esters. medcraveonline.com For instance, Hanseniaspora guilliermondii and Pichia anomala are known to produce significant amounts of 2-phenylethyl acetate and isoamyl acetate, respectively. medcraveonline.com The synthesis of esters in yeast typically involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, a reaction catalyzed by alcohol acetyltransferases (AAT). medcraveonline.comresearchgate.net

Bacteria: Lactic acid bacteria (LAB) are well-known for their role in flavor development in dairy products. medcraveonline.com Strains of Lactococcus lactis possess esterase enzymes that synthesize ethyl esters and thioesters, contributing to the flavor profile of cheese. medcraveonline.com In ruminant animals, branched-chain fatty acids like isovalerate are produced by specific rumen bacteria from the breakdown of amino acids. frontiersin.org These short-chain fatty acids then serve as primers for the synthesis of more complex fatty acids. frontiersin.org Clostridia are another group of bacteria that can produce a variety of organic acids and alcohols, which are precursors for esters like butyl butyrate. nih.gov

The production of specific esters is highly dependent on the microbial strain, the composition of the fermentation medium, and the process conditions (e.g., temperature, pH, aeration). nih.govresearchgate.net

Table 2: Examples of Microorganisms in Flavor Ester Production

Microorganism Type Specific Examples Flavor Esters Produced Reference(s)
Yeast Saccharomyces cerevisiae Ethyl acetate, Isoamyl acetate foodsafety.institute
Hanseniaspora guilliermondii 2-phenylethyl acetate medcraveonline.com
Pichia anomala Isoamyl acetate medcraveonline.com
Bacteria Lactococcus lactis Ethyl esters, Thioesters medcraveonline.com
Rumen Bacteria (e.g., Fibrobacter succinogenes) Isovalerate (precursor) frontiersin.org
Clostridium acetobutylicum Butyl butyrate nih.gov

Biotransformation is a powerful strategy that uses microbial cells or their isolated enzymes to convert specific, readily available precursor molecules into high-value aroma compounds. foodsafety.institutescielo.br This method offers advantages such as high specificity and mild reaction conditions compared to traditional chemical synthesis. scielo.brutm.my

For the synthesis of this compound, the logical precursors are eugenol and isovaleric acid (or an activated derivative like isovaleryl-CoA). Eugenol, a major component of clove oil, is a versatile and accessible starting material for various biotransformations. scielo.brhilarispublisher.com The enzymatic esterification of eugenol with different carboxylic acids to produce valuable eugenyl esters has been widely demonstrated. For example, the synthesis of eugenyl benzoate has been achieved by reacting eugenol and benzoic acid using lipases from Rhizomucor miehei and Staphylococcus aureus. utm.mymedcraveonline.com Similarly, eugenyl acetate can be synthesized from eugenol and acetic anhydride using immobilized lipases like Novozym 435 and Lipozyme TL IM. hilarispublisher.commedcraveonline.comnih.gov

This principle of precursor biotransformation is broadly applicable. Another well-studied example is the conversion of ferulic acid, which can be derived from agricultural residues, into vanillin (B372448) using microorganisms such as Aspergillus niger and Streptomyces setonii. nih.govfrontiersin.org These processes highlight the potential of biotechnology to transform natural substrates into desirable aroma compounds. scielo.br

Table 3: Examples of Biotransformation for Aroma Compound Synthesis

Precursor(s) Biocatalyst Product Reference(s)
Eugenol, Benzoic Acid Rhizomucor miehei lipase Eugenyl benzoate utm.mymedcraveonline.com
Eugenol, Acetic Anhydride Novozym 435 (immobilized Candida antarctica lipase B) Eugenyl acetate hilarispublisher.commedcraveonline.com
Eugenol, Caprylic Acid Lipozyme TLIM (immobilized Thermomyces lanuginosus lipase) Eugenyl caprylate medcraveonline.com
Ferulic Acid Aspergillus niger, Pycnoporous cinnabarinus Vanillin frontiersin.org
Isoeugenol (B1672232) Various microorganisms Vanillin nih.govfrontiersin.org

Biological Activities and Mechanistic Investigations of Eugenyl Isovalerate

Antimicrobial Activity Research

The antimicrobial potential of eugenol (B1671780) and its derivatives, including eugenyl isovalerate, has been investigated against a variety of microorganisms. The primary mechanisms of action often involve disruption of microbial cell structures and vital enzymatic processes.

Antibacterial Efficacy and Cellular Mechanisms in Eugenol Derivatives

Eugenol and its derivatives are known to exert their antibacterial effects primarily by destabilizing the bacterial cell membrane. mdpi.com This disruption leads to increased membrane permeability, causing leakage of essential intracellular components like ATP and subsequent cell death. researchgate.netresearchgate.net The hydrophobic nature of eugenol facilitates its incorporation into the cell membrane, altering its fluidity and function. nih.govcsic.es

The interaction of eugenol with bacterial membranes can induce significant morphological changes. researchgate.net Furthermore, these compounds can inhibit essential cellular enzymes responsible for the metabolic processes of pathogens, contributing to their neutralization or growth inhibition. mdpi.com Studies have shown that eugenol can inhibit enzymes involved in fatty acid synthesis, such as β-ketoacyl-ACP reductase (FabG) and trans-2-enoyl-ACP reductase (FabI). csic.es Another proposed mechanism is the inhibition of energy generation within the bacterial cell. nih.gov

Antibacterial Activity of Eugenol Derivatives

Compound Mechanism of Action Target Microorganisms Reference
Eugenol Disrupts cell membrane integrity, inhibits cellular enzymes, alters membrane permeability. Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
Isoeugenol (B1672232) Disrupts microbial cell membranes. Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli. mdpi.com
Eugenol Increases cell membrane permeability leading to leakage of intracellular contents. Vibrio parahaemolyticus. researchgate.net
Eugenol Disrupts bacterial cell membrane, increases permeability, causes protein leakage, inhibits energy generation. E. coli, S. aureus, Bacillus cereus, L. monocytogenes, P. aeruginosa, Salmonella typhi, Proteus mirabilis. nih.gov

Antifungal Properties and Mode of Action

The antifungal activity of eugenol is also largely attributed to its ability to disrupt the fungal cell membrane. scielo.brmdpi.com This leads to altered membrane permeability, destabilization, and ultimately, cell death. scielo.br Studies on Candida albicans have shown that eugenol can cause significant morphological alterations to the cell envelope and leakage of cytoplasmic components. peerj.com

A key target in the fungal membrane is ergosterol. Research indicates that eugenol can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, which can in turn affect the activity of membrane-bound enzymes like H+-ATPase. peerj.com The lipophilic nature of eugenol allows it to penetrate the fatty acyl chains of the lipid bilayer, changing the fluidity and permeability of the cell membrane. peerj.com While some studies suggest the mechanism of action is not related to damage to the fungal cell wall itself, others point to alterations in the cell envelope, which includes the plasma membrane and outer layers. peerj.comredalyc.org

Broad-Spectrum Antimicrobial Studies against Diverse Microorganisms

Eugenol has demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and viruses. phcogrev.comresearchgate.net Its efficacy has been documented against a wide range of pathogens, including those responsible for human infectious diseases and foodborne illnesses. researchgate.net

Studies have reported its effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and various species of fungi. mdpi.com The antimicrobial properties of eugenol make it a subject of interest for applications as a natural preservative. mdpi.com Research has also explored its activity against multidrug-resistant microorganisms. phcogrev.comresearchgate.net The minimum inhibitory concentrations (MICs) of eugenol vary depending on the microbial species and testing conditions. mdpi.comresearchgate.net For instance, MIC values against various Gram-negative bacteria have been reported to be in the range of 0.25 to 2.5 µg/mL. researchgate.net

Anti-Inflammatory Effects and Molecular Pathways

The anti-inflammatory properties of eugenol and its derivatives are linked to their ability to modulate key signaling pathways and the production of inflammatory mediators.

Modulation of Pro-Inflammatory Cytokines and Gene Expression

Research has shown that eugenol and its derivatives can significantly inhibit the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-induced inflammation models, eugenol derivatives, including this compound, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. researchgate.netresearchgate.net

Eugenol has been demonstrated to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govmdpi.com It also inhibits the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com For instance, pretreatment with eugenol has been found to inhibit the expression of IL-6 and TNF-α in response to LPS exposure. nih.gov In various experimental models, eugenol has shown the ability to reduce the levels of these key inflammatory mediators. mdpi.com

Modulation of Pro-Inflammatory Cytokines by Eugenol and its Derivatives

Compound/Derivative Effect Inflammatory Mediator Cell/Animal Model Reference
This compound (and other esters) Inhibition of production TNF-α, IL-6 LPS-stimulated macrophages researchgate.netresearchgate.net
Eugenol Downregulation of expression IL-1β, IL-6, TNF-α, COX-2 LPS-induced inflammation models nih.govmdpi.com
Eugenol Reduction of mRNA expression IL-1β, TNF-α Fungal infection model mdpi.com
Eugenol Inhibition of release TNF-α, IL-1β, IL-6 LPS-induced lung injury in animals mdpi.com

Inhibition of Signaling Pathways

The anti-inflammatory effects of eugenol are mediated through the inhibition of critical signaling pathways involved in the inflammatory response. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Eugenol has been shown to suppress NF-κB activation, which is a key regulator of the gene expression of pro-inflammatory cytokines and enzymes. nih.govnih.gov Studies have indicated that eugenol can inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus. nih.gov

Eugenol also modulates the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com It has been shown to inhibit the phosphorylation of JNK, a protein within the MAPK pathway. mdpi.com The inhibition of both NF-κB and MAPK pathways contributes to the suppression of the inflammatory cascade. mdpi.com Furthermore, there is evidence suggesting that the inhibition of these pathways can affect the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines like IL-1β. plos.orgnih.govfrontiersin.org By targeting these upstream signaling molecules, eugenol and its derivatives can effectively control the inflammatory process.

Studies on Cellular Responses in Inflammatory Models

Research into the biological effects of this compound, a synthesized ester derivative of eugenol, has demonstrated its potential to modulate inflammatory responses at a cellular level. researchgate.netnih.gov In a key in-vitro study, this compound was evaluated for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in macrophage cells. researchgate.net Macrophages are pivotal immune cells that, when stimulated by substances like LPS, produce pro-inflammatory cytokines, which are signaling molecules that drive the inflammatory process. sarpublication.com

The study found that this compound, along with other synthesized eugenol derivatives, exhibited an inhibitory effect on the production of key pro-inflammatory cytokines. researchgate.net Specifically, treatment with this compound was shown to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages. researchgate.netresearchgate.net This inhibition of crucial inflammatory mediators suggests that this compound can directly influence cellular signaling pathways involved in inflammation. researchgate.net The investigation compared a series of eugenol esters, and while all derivatives showed some level of inhibition, the study highlighted that chemical modification of eugenol is a viable strategy for developing compounds with anti-inflammatory potential. researchgate.netnih.gov

CompoundCell ModelInflammatory StimulusKey FindingsReference
This compound (ST2) Macrophage cellsLipopolysaccharide (LPS)Exhibited inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production. researchgate.net

Antioxidant Activity Studies

The antioxidant mechanism of this compound is intrinsically linked to its parent molecule, eugenol. For eugenol, the primary mechanism of free radical scavenging is attributed to its phenolic hydroxyl group. scienceopen.comnih.gov This group can donate a hydrogen atom to highly reactive free radicals, thereby neutralizing them and terminating the damaging chain reactions they propagate. scienceopen.com This process is a hallmark of phenolic antioxidants. scienceopen.comnih.gov The resulting eugenol-derived phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating new radical chain reactions. nih.gov

Studies on eugenol have confirmed its capacity to scavenge various reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻). nih.govnih.gov The antioxidant activity is mediated through the direct trapping of these free radicals via the transfer of a hydrogen atom or an electron. nih.gov However, in this compound, the phenolic hydroxyl group of eugenol is esterified with isovaleric acid. This structural modification blocks the primary site responsible for hydrogen donation. Consequently, the direct free radical scavenging mechanism observed in eugenol is expected to be significantly altered or diminished in this compound. Any residual antioxidant activity might arise from other potential mechanisms or from in-vivo hydrolysis of the ester back to eugenol, though the latter is dependent on metabolic processes.

Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of a biological system to neutralize these reactive species with its antioxidant defenses. mdpi.com This imbalance can lead to cellular damage, including lipid peroxidation, which degrades cell membranes. mdpi.com

While direct studies on this compound are limited, research on its parent compound, eugenol, and related esters provides significant insight. Eugenol has been shown to mitigate oxidative stress in various biological systems. For instance, it can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as catalase (CAT), which neutralizes hydrogen peroxide. mdpi.com In models of neurodegenerative disease, eugenol demonstrated a protective effect against the peroxidation of neuronal membranes by suppressing the levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov

Furthermore, research on Aspirin Eugenol Ester (AEE), another ester of eugenol, offers a valuable parallel. In a study on paraquat-induced acute liver injury in rats, AEE was found to effectively inhibit oxidative stress. nih.gov Treatment with AEE significantly attenuated the increase in malondialdehyde (MDA), a key indicator of lipid peroxidation, and prevented the PQ-induced decrease in the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These findings suggest that eugenol esters can play a role in mitigating oxidative stress by bolstering the enzymatic antioxidant defense system and preventing lipid damage. nih.gov

CompoundBiological SystemKey Oxidative Stress MarkersEffectReference
Eugenol Rat Alveolar MacrophagesMalondialdehyde (MDA)Reduced mdpi.com
Catalase (CAT)Increased activity mdpi.com
Aspirin Eugenol Ester (AEE) Rat Liver (PQ-induced injury)Malondialdehyde (MDA)Decreased nih.gov
Superoxide Dismutase (SOD)Increased activity nih.gov
Catalase (CAT)Increased activity nih.gov
Glutathione Peroxidase (GPx)Increased activity nih.gov

Mechanisms of Free Radical Scavenging

Insecticidal and Pest Control Properties Research

The Spodoptera frugiperda (fall armyworm) Sf9 cell line is a widely used in-vitro model to assess the cytotoxicity of potential insecticides and to study their mode of action at the cellular level. who.intresearchgate.netnih.gov Research has explored the insecticidal properties of eugenol and its derivatives against this significant agricultural pest. nih.gov

A study evaluating a series of 15 semisynthetic eugenol derivatives against S. frugiperda larvae identified several molecules with notable lethal effects. nih.gov Although this compound was not individually specified in the results summary of this particular study, the investigation of a broad class of eugenol derivatives highlights the potential of this chemical group. The study found that modifications to the eugenol structure, such as the creation of esters and ethers, resulted in molecules with larvicidal and antifeedant activities. nih.gov For instance, isoeugenol acetate (B1210297), an ester derivative, was among the compounds exhibiting lethal effects at concentrations below 1 mg/g of insect. nih.gov In-vitro assays using Sf9 cells often show that cytotoxic compounds induce morphological changes such as cell shrinkage, loss of adhesion, and the formation of apoptotic bodies, indicating programmed cell death as a mechanism of action. researchgate.net The evaluation of eugenol derivatives against S. frugiperda suggests that this compound could possess similar cytotoxic properties, warranting direct investigation on Sf9 cell lines to determine its specific IC₅₀ (half-maximal inhibitory concentration) value.

The insecticidal and repellent actions of compounds like this compound are mediated by their interaction with specific molecular targets in the insect's nervous and olfactory systems. Two primary targets investigated for essential oil components and their derivatives are acetylcholinesterase (AChE) and odorant-binding proteins (OBPs). nih.govacs.org

Acetylcholinesterase is a critical enzyme in the insect's central nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to a toxic accumulation of acetylcholine, causing paralysis and death. google.com Studies on eugenol derivatives have shown that some possess weak to moderate anti-AChE activity against S. frugiperda. nih.gov

Odorant-binding proteins are small, soluble proteins found in the antennae of insects that play a crucial role in olfaction. nih.govnih.gov They bind to odorant molecules, including repellents, and transport them to olfactory receptors on nerve cells, initiating a signal that guides the insect's behavior. researchgate.net Disrupting this interaction is a key strategy for developing novel repellents. acs.org A significant finding from a virtual screening study identified thymyl isovalerate, a compound structurally analogous to this compound, as having a high-affinity interaction with the binding pocket of an OBP from the mosquito Anopheles gambiae. acs.org This suggests that the isovalerate moiety may be important for binding to OBPs. Given this evidence, it is highly plausible that this compound also targets OBPs, interfering with the insect's ability to detect hosts or other chemical cues.

Structure-Activity Relationship (SAR) Investigations for Enhanced Insecticidal Efficacy of Eugenol Esters

Eugenol (4-allyl-2-methoxyphenol), a primary constituent of clove oil, has been identified as a valuable lead compound in the development of new insecticides due to its inherent biological activities. mdpi.comnih.govgoogle.com To enhance its potency and develop more effective pest control agents, researchers have synthesized numerous eugenol derivatives, particularly esters, and investigated their structure-activity relationships (SAR). mdpi.comsciforum.net These studies systematically modify the eugenol structure to determine how specific chemical features influence insecticidal efficacy. The primary points of modification on the eugenol molecule are the phenolic hydroxyl group and the allylic double bond.

Investigations into the esterification of eugenol's phenolic hydroxyl group have revealed that the nature of the ester substituent significantly impacts toxicity to insects. In one study, eugenol was esterified with different benzoic acid derivatives, and the resulting compounds were tested against the Spodoptera frugiperda (fall armyworm) Sf9 cell line. mdpi.comresearchgate.net The results indicated that esterification with chlorobenzoic acids produced derivatives with toxicity similar to that of the parent eugenol molecule. mdpi.com However, esterification with 3-amino-2-methylbenzoic acid led to a derivative with notably increased insecticidal activity, causing a cell viability loss of nearly 50%. mdpi.comresearchgate.net This suggests that the introduction of an amino-methyl substituted aromatic ring via an ester linkage can enhance the compound's cytotoxic effect on insect cells.

Compound/DerivativeTarget Organism/Cell LineConcentrationResult (Cell Viability)Source
Eugenol Spodoptera frugiperda (Sf9 cells)100 µg/mL~80% mdpi.com
4-allyl-2-methoxyphenyl 4-chlorobenzoate Spodoptera frugiperda (Sf9 cells)100 µg/mL~80% mdpi.com
4-allyl-2-methoxyphenyl 2-chlorobenzoate Spodoptera frugiperda (Sf9 cells)100 µg/mL~80% mdpi.com
4-allyl-2-methoxyphenyl 3-amino-2-methylbenzoate Spodoptera frugiperda (Sf9 cells)100 µg/mL~50% mdpi.com

Further SAR studies have explored modifications to the allyl side chain, often in conjunction with changes at the hydroxyl group. Epoxidation of the allyl double bond is a common strategy. Research has shown that converting eugenol derivatives into their corresponding oxiranes can have a marked effect on insecticidal potency. nih.govnih.gov For instance, a series of O-alkylated eugenol derivatives and their corresponding oxiranes were synthesized and evaluated against Sf9 cells. nih.govnih.gov One such derivative, ethyl 4-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)butanoate, an epoxidized ester, demonstrated high, time-dependent insecticidal activity, causing approximately 80% loss of insect cell viability after 72 hours of treatment. nih.gov

The interplay between modifications at both the hydroxyl group and the allyl chain is crucial. A study on larvicidal activity against Aedes aegypti found that the effect of modifying the allyl group was dependent on the state of the phenolic hydroxyl. nih.gov When the phenolic proton was present, oxidation of the allylic double bond to a primary alcohol resulted in decreased potency. However, when the phenolic hydroxyl was first converted to a benzoate (B1203000) ester, subsequent oxidation of the same double bond led to a derivative with increased potency. nih.gov This highlights that a combination of esterification and side-chain modification can synergistically enhance insecticidal effects.

Compound/DerivativeTarget Organism/Cell LineActivity Metric (LC₅₀)ResultSource
Eugenol Aedes aegypti (Rockefeller larvae)LC₅₀71.9 ppm nih.gov
Eugenol (Allyl chain oxidized to primary alcohol) Aedes aegypti (Rockefeller larvae)LC₅₀> 300 ppm (decreased potency) nih.gov
1-benzoate-2-methoxy-4-(2-propen-1-yl)-phenol Aedes aegypti (Rockefeller larvae)LC₅₀105.1 ppm nih.gov
1-benzoate-2-methoxy-4-(2-propen-1-yl)-phenol (Allyl chain oxidized) Aedes aegypti (Rockefeller larvae)LC₅₀62.3 ppm (increased potency) nih.gov

Computational studies have been employed to elucidate the potential mechanisms underlying these observed activities. mdpi.comsciforum.net Inverted virtual screening protocols suggest that the insecticidal action of eugenol esters is likely a result of their interaction with crucial insect proteins, such as odorant-binding proteins (OBPs) and acetylcholinesterase (AChE). mdpi.commdpi.comresearchgate.net By binding to these targets, the compounds may disrupt olfaction or neurotransmission, leading to insect mortality. Other research also points to the octopamine (B1677172) receptor as a potential target for eugenol esters, which can induce symptoms of octopamine agonist poisoning in pests. google.comacademicjournals.org These mechanistic insights are critical for rationally designing future eugenol-based insecticides with improved efficacy and selectivity. nih.gov

Analytical Chemistry and Characterization Methodologies for Eugenyl Isovalerate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in separating eugenyl isovalerate from complex mixtures and accurately determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of volatile compounds like this compound, particularly within essential oils. tandfonline.comnih.govresearchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. akjournals.com The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of known standards or library databases such as the National Institute of Standards and Technology (NIST) library. nih.govekb.eg The Kovats retention index, a relative measure of retention time, is also a key parameter for identification. For this compound, the Kovats retention index has been reported as 1864.1 on a semi-standard non-polar column and 1728 on a CP-Sil-5CB column. nih.govpherobase.com In GC-MS analysis, characteristic mass-to-charge ratio (m/z) peaks for this compound include a top peak at 164 and other significant peaks at 57 and 91. nih.gov This technique has been successfully used to identify this compound in the essential oils of various plants, including Valeriana officinalis and clove buds. tandfonline.comresearchgate.netthegoodscentscompany.comthegoodscentscompany.com

Table 1: GC-MS Data for this compound
ParameterValueReference
Kovats Retention Index (semi-standard non-polar) 1864.1 nih.gov
Kovats Retention Index (CP-Sil-5CB) 1728 pherobase.com
Top m/z Peak 164 nih.gov
2nd Highest m/z Peak 57 nih.gov
3rd Highest m/z Peak 91 nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound. sielc.comscispace.com This method is particularly advantageous as it can be performed at ambient temperatures, thus avoiding the thermal degradation that can occur with gas chromatography. healthycanadians.gc.ca HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com

For the analysis of this compound and related compounds like eugenol (B1671780), reversed-phase HPLC is commonly employed, often using a C18 column. sielc.comresearchgate.netsciensage.infonih.gov The mobile phase typically consists of a mixture of solvents such as acetonitrile, methanol, and water, sometimes with the addition of an acid like phosphoric or acetic acid to improve peak shape. sielc.comresearchgate.net Detection is frequently carried out using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. healthycanadians.gc.caresearchgate.net The quantification of this compound is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations. healthycanadians.gc.ca This method has proven to be accurate and reproducible for determining the concentration of eugenol and its derivatives in various samples, including herbal formulations and bioconversion broths. sciensage.inforesearchgate.net

Table 2: HPLC Parameters for Eugenol and Related Compounds Analysis
ParameterDetailsReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) healthycanadians.gc.ca
Stationary Phase C18 column researchgate.netsciensage.infonih.gov
Mobile Phase Example Acetonitrile, water, and phosphoric acid sielc.com
Detection UV/Visible Detector healthycanadians.gc.cabasicmedicalkey.com
Quantification External standard calibration curve based on peak area healthycanadians.gc.ca

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, DEPT, HMBC) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. epa.gov ¹H-NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C-NMR offers complementary information on the carbon skeleton of the molecule. uobasrah.edu.iq

While specific experimental NMR data for this compound is not abundant in the provided search results, predictive tools and analysis of the parent compound, eugenol, offer significant insights. epa.govhmdb.canp-mrd.org For eugenol, ¹H-NMR spectra show characteristic signals for the allyl group protons, the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. uobasrah.edu.iqnp-mrd.org Similarly, the ¹³C-NMR spectrum of eugenol reveals distinct peaks for each carbon atom in the molecule, including those of the aromatic ring, the allyl group, and the methoxy group. uobasrah.edu.iq For this compound, the NMR spectra would show additional signals corresponding to the isovalerate moiety, including the characteristic peaks for the isopropyl group and the carbonyl carbon. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, confirming the connectivity between the eugenol and isovalerate parts of the molecule.

Table 3: Predicted and Experimental NMR Data for Eugenol (Parent Compound)
NucleusChemical Shift (ppm) - Experimental (CDCl₃)Chemical Shift (ppm) - Predicted (H₂O)Reference
¹H-NMR Various signals for allyl, aromatic, methoxy, and hydroxyl groupsVarious signals predicted hmdb.canp-mrd.org
¹³C-NMR Aromatic C: ~115-153, Allyl C: ~40, 115, 136, Methoxy C: ~59Not specified uobasrah.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification and Material Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tesisenred.net The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the ester functional group, the aromatic ring, the ether linkage, and the alkene group.

The most prominent feature in the IR spectrum of an ester is the strong C=O stretching vibration, which typically appears in the range of 1730–1750 cm⁻¹. pressbooks.pubresearchgate.net The presence of an aromatic ring is indicated by C=C stretching vibrations in the 1500-1600 cm⁻¹ region. brainly.com The C-O stretching of the ester and ether groups would also be visible. The spectrum of this compound would be distinguished from its precursor, eugenol, by the presence of the strong ester carbonyl peak and the absence of the broad O-H stretching band of the phenolic hydroxyl group, which typically appears around 3200-3600 cm⁻¹. researchgate.netbrainly.com

Table 4: Characteristic IR Absorption Bands for Functional Groups in this compound
Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Reference
Ester C=O Stretch1730–1750 pressbooks.pubresearchgate.net
Aromatic Ring C=C Stretch1500–1600 brainly.com
Alkene C=C Stretch1620–1680 brainly.com
Alkyl C–H Stretch2800–3100 brainly.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of UV or visible light by a compound in solution. It is often used in conjunction with HPLC for detection. healthycanadians.gc.cabasicmedicalkey.com The aromatic ring in this compound contains a chromophore that absorbs UV light at a specific wavelength, known as the lambda max (λmax).

This property allows for the quantification of this compound by measuring the absorbance of a solution at its λmax and applying the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. For eugenol, a closely related compound, detection is often performed at wavelengths around 270-280 nm. nih.govresearchgate.net A study comparing UV-Vis spectrophotometry and HPLC for the determination of eugenol found both methods to be valid, with UV-Vis showing a linearity of R = 0.9998. unram.ac.id This suggests that UV-Vis spectroscopy can be a simple and effective method for quantifying this compound, provided there are no interfering substances that absorb at the same wavelength.

Table 5: UV-Vis Spectroscopy Parameters for Eugenol Quantification
ParameterValue/RangeReference
Detection Wavelength (λmax) ~270-280 nm nih.govresearchgate.net
Linearity (R value for Eugenol) 0.9998 unram.ac.id
Limit of Detection (LOD for Eugenol) 0.190 µg/mL unram.ac.id
Limit of Quantification (LOQ for Eugenol) 0.632 µg/mL unram.ac.id

Analytical Method Development and Validation for this compound

The development of robust and reliable analytical methods is a critical prerequisite for the quality control, stability testing, and characterization of chemical substances like this compound. Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. demarcheiso17025.comijsrst.com This process is governed by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with adoption and further guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). validationtechservices.comeuropa.eufda.goveuropa.eu

Validation Parameters (e.g., linearity, accuracy, precision, robustness) in Accordance with Regulatory Guidelines

The validation of an analytical method for this compound, whether it employs Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or another technique, must assess a specific set of performance characteristics. researchgate.netwjarr.com The ICH Q2(R1) guideline, which has been recently revised and complemented by ICH Q14 on Analytical Procedure Development, provides a comprehensive framework for this process. europa.eugmp-compliance.orggmp-compliance.orgcontractpharma.comich.org The core validation parameters ensure the method is reliable, reproducible, and fit-for-purpose. demarcheiso17025.comeuropa.eu

Linearity

The linearity of an analytical procedure is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. wjarr.comeuropa.eu Establishing linearity is essential for quantifying this compound accurately.

Procedure : The linearity is typically evaluated by analyzing a minimum of five standard solutions of this compound at different concentrations. europa.eu The data of response versus concentration is then subjected to statistical analysis, commonly a linear least-squares regression.

Acceptance Criteria : A primary indicator of linearity is the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be very close to 1 (e.g., ≥ 0.998). researchgate.netjppres.com A visual inspection of the plot of signal versus concentration is also a critical part of the assessment. wjarr.com

Table 1: Illustrative Linearity Data for this compound Analysis by GC-FID

Concentration (µg/mL)Instrument Response (Peak Area)
50115,234
100230,105
250575,890
5001,151,500
7501,726,980
Linear Regression Output
Slope 2299.8
Intercept 125.5
Coefficient of Determination (r²) 0.9995

Accuracy

Accuracy reflects the closeness of the test results obtained by the method to the true value. europa.euelementlabsolutions.com It is a measure of the method's exactness and is often determined through recovery studies. propharmagroup.com

Procedure : Accuracy is assessed by spiking a blank matrix with a known quantity of pure this compound standard at different concentration levels (typically low, medium, and high) across the method's specified range. researchgate.netpropharmagroup.com The ICH guidelines recommend performing a minimum of nine determinations across three concentration levels (e.g., three replicates at each of three levels). ich.orgeuropa.eu The percentage of the analyte recovered is then calculated.

Acceptance Criteria : The acceptance criterion for accuracy is expressed as the percent recovery. For an assay of a substance like this compound, typical acceptance criteria would be in the range of 98.0% to 102.0%. researchgate.net

Table 2: Example Accuracy (Recovery) Study for this compound

Amount Added (mg)Amount Recovered (mg)% Recovery
80.179.599.25%
80.280.8100.75%
79.979.299.12%
100.1101.1101.00%
99.899.499.60%
100.3100.8100.50%
120.2119.599.42%
119.9121.3101.17%
120.0119.299.33%
Mean % Recovery 99.90%
RSD (%) 0.85%

Precision

Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.euchromatographyonline.com It is usually evaluated at two levels:

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment. chromatographyonline.com

Intermediate Precision : This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. europa.eu

Procedure : Precision is determined by repeatedly analyzing a sufficient number of aliquots of a homogeneous this compound sample. The standard deviation (SD) and relative standard deviation (RSD, also known as the coefficient of variation or CV) of the series of measurements are calculated.

Acceptance Criteria : The acceptance criteria for precision are based on the RSD value. For an assay of a major component like this compound, a typical acceptance limit for RSD is not more than 2%.

Table 3: Illustrative Precision Data for this compound Assay

DeterminationRepeatability (Assay %)Intermediate Precision (Assay %)
199.8100.5
2100.299.6
399.599.9
4100.5100.8
599.9101.1
6100.1100.2
Mean 100.0% 100.35%
Std. Dev. 0.36 0.55
RSD (%) 0.36% 0.55%

Robustness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.euelementlabsolutions.com It provides an indication of the method's reliability during normal usage and is considered at an appropriate stage in the development of the procedure. ich.org

Procedure : Key method parameters are intentionally varied to assess the impact on the results. For an HPLC method, these might include mobile phase composition (e.g., ±2% organic solvent), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). chromatographyonline.comresearchgate.net For a GC method, variations could include flow rate of the carrier gas, column temperature ramp rate, and injector temperature. jppres.comresearchgate.net

Acceptance Criteria : The results from the varied conditions are compared to those from the nominal conditions. The method is considered robust if the results remain within acceptable limits (e.g., system suitability parameters are met, and the assay result is not significantly changed).

Table 4: Example Robustness Study for an HPLC Method for this compound

ParameterVariationResult (Assay %)System Suitability (Tailing Factor)
Nominal Condition -100.1%1.1
Flow Rate0.9 mL/min (-10%)100.3%1.1
1.1 mL/min (+10%)99.8%1.0
Mobile Phase58:42 A:B (-2%)99.9%1.1
Composition (A:B)62:38 A:B (+2%)100.2%1.2
Column Temperature25 °C (-5 °C)100.0%1.1
35 °C (+5 °C)100.4%1.2

Computational Chemistry and Molecular Modeling of Eugenyl Isovalerate

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the chemical features of a molecule responsible for its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. tiikmpublishing.com

For eugenol (B1671780) derivatives, QSAR studies have been effectively used to build models that can predict the activity of new compounds, thereby guiding the synthesis of more potent molecules. tiikmpublishing.com These studies analyze how modifications to the eugenol scaffold—such as the addition of an isovalerate group to form eugenyl isovalerate—impact various physicochemical and electronic properties, which in turn influence biological interactions. rsc.orgresearchgate.net The goal is to develop regression equations that can be used to evaluate novel compounds that are structurally similar to the modeled series. tiikmpublishing.com For example, SAR analysis of eugenol derivatives designed as PPARγ agonists revealed the importance of specific functional groups, noting that the 4-allyl-2-methoxyphenoxy group is a common and important feature. rsc.org

Although this compound was included in a study of synthesized eugenol esters for anti-inflammatory activity, a specific computational SAR analysis for this compound was not the focus. researchgate.net However, the principles derived from broader studies on eugenol derivatives are applicable. These computational studies serve as a guide to predict the biological activities of a compound based on its chemical structure and the functional moieties attached. rsc.org

Predictive modeling in computational chemistry aims to forecast the biological activity of compounds before they are synthesized and tested in a lab. This is often achieved through QSAR models, which are mathematical equations correlating chemical structure with activity. tiikmpublishing.com These models are built by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, like multilinear regression, to find the best correlation. tiikmpublishing.com

A QSAR study on 21 eugenol derivatives with antioxidant activity successfully developed a predictive model. tiikmpublishing.com The study used the Hartree-Fock (HF) calculation method with a 6-311G basis set to determine various descriptors. tiikmpublishing.com The resulting model showed a high linear correlation coefficient (R) of 0.973, indicating that the predicted activity values were very close to the experimental ones. tiikmpublishing.com

The best QSAR equation model obtained was: Log IC50 = 6.442 + (26.257) HOMO + (9.231) GAP + (0.056) LOGP – (0.433) BALABAN tiikmpublishing.com

This equation demonstrates how electronic descriptors (HOMO, GAP), a hydrophobic descriptor (LogP), and a steric descriptor (Balaban index) can be used to predict the antioxidant activity (IC50) of eugenol derivatives. tiikmpublishing.com While this specific model was not applied to this compound, it exemplifies the methodology that could be used to predict its biological activities. The development of such models is a key part of computational toxicology, offering a faster alternative to animal testing for regulatory risk assessment. marquette.edu

Table 1: Descriptors Used in QSAR Predictive Modeling for Eugenol Derivatives

Descriptor Type Description Relevance to Activity
HOMO Electronic Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's capacity to donate electrons, which is crucial for antioxidant activity. tiikmpublishing.com
GAP (HOMO-LUMO) Electronic The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. tiikmpublishing.com
LogP Hydrophobic The logarithm of the partition coefficient between octanol (B41247) and water. Measures the lipophilicity of the compound, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. tiikmpublishing.comugm.ac.id
Balaban Index Steric/Topological A topological index that describes the size and branching of the molecular structure. Relates to how the molecule's shape and size influence its fit into a receptor's active site. tiikmpublishing.com

This table is based on information from a QSAR study on eugenol derivatives. tiikmpublishing.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comphytojournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. phytojournal.com

Numerous molecular docking studies have been performed on eugenol derivatives to explore their potential as therapeutic agents. These derivatives have been docked into the active sites of various protein targets, including:

Peroxisome proliferator-activated receptor gamma (PPARγ) to investigate anti-inflammatory activity. rsc.orgmdpi.comnih.gov

SARS-CoV-2 main protease (Mpro) to identify potential antiviral agents for COVID-19.

Angiotensin-converting enzyme (ACE) for potential use as anti-ischemia agents. ugm.ac.id

Insect acetylcholinesterases and odorant binding proteins (OBPs) to understand their insecticidal and repellent properties. mdpi.commdpi.comajol.info

These simulations, often performed with software like AutoDock Vina, calculate a binding energy score, where a more negative value suggests a stronger affinity between the ligand and the protein. ajol.info The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ugm.ac.idajol.info While specific docking studies centered on this compound are not prominent in the searched literature, the established protocols for eugenol derivatives provide a clear blueprint for how such an analysis would be conducted. ugm.ac.idmdpi.com The stability of the best-docked complexes is often further assessed using molecular dynamics (MD) simulations. rsc.orgmdpi.com

Table 2: Examples of Molecular Docking Studies on Eugenol Derivatives

Target Protein Therapeutic Area Key Findings & Interactions Software/Method
PPARγ Anti-inflammatory Derivatives were designed as PPARγ agonists; docking revealed binding energies and key amino acid interactions. rsc.orgmdpi.com Molecular Docking, Molecular Dynamics
SARS-CoV-2 Mpro Antiviral (COVID-19) A screen of 59 eugenol derivatives identified six compounds with the best energy scores, indicating good affinity. AutoDock Vina
ACE Anti-ischemia Several derivatives showed potent ACE inhibition with docking scores comparable to the drug lisinopril. ugm.ac.id PLANTS software
Insect Odorant Binding Proteins (OBPs) Insecticide/Repellent Derivatives showed a marked preference for interaction with OBPs, suggesting a mechanism for their insecticidal activity. mdpi.com Inverted Virtual Screening, Multiple Docking Programs

This table summarizes findings from studies on various eugenol derivatives, providing a context for the potential computational analysis of this compound.

Predictive Modeling of Biological Activities

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Analysis

Quantum chemical calculations are powerful computational tools that use the principles of quantum mechanics to predict the electronic structure, properties, and reactivity of molecules. rsc.orgrsdjournal.org These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can provide deep insights into reaction mechanisms, transition state energies, and the distribution of electrons within a molecule. rsc.org

For eugenol derivatives, quantum chemical calculations have been applied to compute the electronic descriptors necessary for building predictive QSAR models. tiikmpublishing.com In one such study, the Hartree-Fock method with the 6-311G basis set was used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tiikmpublishing.com

HOMO energy is related to a molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor, which is a key characteristic for antioxidant compounds that act by neutralizing free radicals. tiikmpublishing.com

The HOMO-LUMO energy gap (GAP) is an indicator of a molecule's chemical reactivity and stability. A smaller gap often implies that the molecule is more reactive. tiikmpublishing.com

These quantum calculations provide a theoretical foundation for understanding why certain structural modifications enhance biological activity. pitt.eduarxiv.org By analyzing parameters like electrostatic potential, atomic charges, and bond orders, researchers can gain a mechanistic understanding of how a molecule like this compound would interact with biological targets at an electronic level. mdpi.com Although detailed quantum chemical studies on the specific reaction mechanisms of this compound were not found, the application of these methods to its parent compound and other derivatives demonstrates their utility in analyzing reactivity. tiikmpublishing.comrsdjournal.org

In Silico Screening and Virtual Drug Discovery Efforts for Eugenol Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly accelerates the early phase of drug development by prioritizing a smaller number of promising candidates for experimental testing. ugm.ac.id

The natural product eugenol and its derivatives have been the focus of numerous virtual screening campaigns to explore their therapeutic potential across various diseases. mdpi.com These efforts have led to the identification of eugenol derivatives as potential drug candidates for several targets.

Notable examples include:

A virtual screening of 59 eugenol derivatives against the main protease (Mpro) of SARS-CoV-2 identified several compounds with high binding affinities, suggesting their potential as inhibitors of the virus.

Another study used molecular docking to screen eugenol derivatives as potential inhibitors of the angiotensin-converting enzyme (ACE), highlighting candidates for treating ischemia. ugm.ac.id

In the field of agrochemicals, inverted virtual screening has been used to predict the most likely protein targets for eugenol derivatives responsible for their insecticidal activity, pointing towards acetylcholinesterase and odorant binding proteins. mdpi.commdpi.com

These studies demonstrate the power of computational screening to repurpose known scaffolds like eugenol for new applications. While this compound was not specifically mentioned as a component in the screened libraries of the retrieved studies, its structural similarity to eugenol makes it a viable candidate for inclusion in future virtual drug discovery efforts against a wide range of biological targets.

Metabolism and Biodegradation Research of Isovalerate Compounds

Microbial Transformation Pathways of Isovalerate Esters

The transformation of isovalerate esters is a significant process in various microbial metabolic activities, particularly in the context of food and beverage fermentation. Microorganisms, including a variety of yeasts and bacteria, possess enzymatic machinery capable of both synthesizing and hydrolyzing these esters, which are often key contributors to the final aroma and flavor profiles of fermented products.

The primary enzymatic reactions involved in the microbial transformation of isovalerate esters are esterification and hydrolysis, catalyzed mainly by esterases, lipases, and alcohol acyltransferases (AATs). medcraveonline.comnih.gov Esterification, the formation of an ester from an alcohol and an acid (or its activated form, acyl-coenzyme A), is a common pathway for producing volatile aroma compounds. nih.govresearchgate.net For instance, during wine fermentation, non-Saccharomyces yeasts have been noted for their contribution to the production of various esters. researchgate.net Yeasts such as Hanseniaspora guilliermondii and Pichia anomala are known producers of acetate (B1210297) esters like isoamyl acetate. medcraveonline.com The formation of these esters can occur through the enzymatic acetylation of alcohols, such as the reaction between isoamyl alcohol and acetic acid to form isoamyl acetate. researchgate.net

Another significant pathway involves the regeneration of free Coenzyme A (CoA) from its conjugates. ucdavis.edu During metabolic processes like fatty acid biosynthesis or degradation, fatty acyl-CoA molecules are formed. ucdavis.edu If these pathways are interrupted, the bound CoA can be released through a reaction with an alcohol, resulting in the formation of an ester. ucdavis.edu

Bacteria also play a role in the transformation of esters. Strains of Lactococcus lactis, for example, have a unique esterase enzyme that facilitates the formation of aroma compounds, including various esters. medcraveonline.com Furthermore, metabolic engineering has enabled the production of specific esters in bacteria like E. coli. medcraveonline.com By introducing genes from yeast that code for O-acetyltransferases, researchers have successfully manipulated the acyl-CoA pathway in E. coli to produce desired ester molecules. medcraveonline.com

The degradation of isovalerate esters occurs via hydrolysis, where esterase enzymes break the ester bond to release the constituent alcohol and isovaleric acid. This process is a fundamental part of the carbon cycle in many ecosystems, allowing microorganisms to utilize the esters as a carbon source. frontiersin.org For example, isovaleric acid can be synthesized by the fungus Galactomyces reessii through the microbial oxidation of β-hydroxyisovaleric acid. wikipedia.org

Table 1: Examples of Microbial Transformation of Isovalerate and Related Esters

Microorganism Transformation/Production Compound(s) Enzyme Class Involved
Saccharomyces cerevisiae (Yeast) Ester Formation Ethyl isovalerate, Isoamyl acetate Alcohol Acyltransferases
Non-Saccharomyces Yeasts Ester Formation Hexyl acetate, Isobutyl acetate Alcohol Acyltransferases
Hanseniaspora guilliermondii (Yeast) Ester Production 2-phenylethyl acetate Acetyltransferases
Pichia anomala (Yeast) Ester Production Isoamyl acetate Acetyltransferases
Lactococcus lactis (Bacteria) Ester Synthesis Ethyl esters, Thioesters Esterases
E. coli (Genetically modified) Ester Synthesis Various esters (e.g., banana smell) O-acetyltransferases
Galactomyces reessii (Fungus) Synthesis of Isovaleric Acid Isovaleric acid Oxidases

Environmental Fate and Degradation Studies

The environmental fate of eugenyl isovalerate and other isovalerate esters is determined by their physical and chemical properties and their susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial breakdown.

This compound is expected to undergo hydrolysis as a primary degradation pathway in aqueous environments. inchem.org This process breaks the ester bond, yielding eugenol (B1671780) and isovaleric acid. inchem.org These hydrolysis products are then subject to further degradation. inchem.org Isovaleric acid is a naturally occurring compound and an intermediate in the metabolism of branched-chain amino acids in mammals, indicating its biodegradability. wikipedia.org In vivo, allyl isovalerate, a structurally related ester, is metabolized to allyl alcohol and isovaleric acid. industrialchemicals.gov.au The isovaleric acid is then converted to isovaleryl-coenzyme A, a compound found naturally in humans, rats, and mice. industrialchemicals.gov.au

For volatile isovalerate esters, such as ethyl isovalerate, atmospheric degradation is a significant process. copernicus.org These compounds can enter the atmosphere due to their volatility and are primarily removed through reactions with hydroxyl (OH) radicals and through photolysis. copernicus.org These atmospheric reactions determine the compound's lifetime in the air and lead to the formation of secondary products. copernicus.org

Predictive models, such as the EPI (Estimation Programs Interface) Suite, provide insights into the likely environmental behavior of these compounds. For this compound, the model predicts a low probability of ready biodegradability. thegoodscentscompany.com The related compound, isothis compound, is predicted to have an ultimate biodegradation timeframe of weeks to months. thegoodscentscompany.com This suggests that while these compounds may not degrade rapidly, they are expected to be broken down over time by environmental microorganisms. thegoodscentscompany.com The insolubility of this compound in water suggests that it is likely to partition to soil and sediment if released into the environment. nih.gov

Table 2: Predicted Environmental Fate of this compound

Parameter Predicted Value/Information Source
Water Solubility Insoluble in water nih.gov
Ready Biodegradability Prediction NO thegoodscentscompany.com
Anaerobic Biodegradation Probability 0.1787 (Linear Model) thegoodscentscompany.com
Hydrolysis Expected to be hydrolyzed to eugenol and isovaleric acid inchem.org
Atmospheric Degradation For volatile esters, reaction with OH radicals and photolysis are key pathways copernicus.org

Academic Applications of Eugenyl Isovalerate Research

Flavor and Fragrance Chemistry Research

The unique sensory profile of eugenyl isovalerate makes it a subject of interest in the study of flavor and aroma. Its characteristically fruity and clove-like aroma lends itself to investigations aimed at understanding and constructing complex scent and taste profiles in various consumer products. nih.gov

For instance, studies on Chinese Qingcheng Mountain traditional bacon identified several key volatile flavor substances, including eugenol (B1671780) and ethyl isovalerate. mdpi.com Ethyl isovalerate, with its fruity aroma, was found to be one of the most important flavor compounds in the smoked, cured meat. mdpi.com Similarly, research on the aroma of turnjujube fruit found that esters like ethyl isovalerate were major contributors to its fresh, fruity scent profile, although their concentrations and OAVs decreased during cold storage. mdpi.com Eugenol itself is recognized as a bound aroma compound in turnjujube, contributing to sweet and floral notes upon its release. mdpi.com Given that this compound possesses a "fruity clovelike aroma," its potential as a flavoring agent is clear. nih.govfao.org

Table 1: Odor Activity Values (OAVs) and Aroma Descriptors of Eugenol and Related Esters in Food Systems This table is generated based on available data for related compounds to illustrate the research context for this compound.

Compound Food System Aroma Descriptor Odor Activity Value (OAV) Reference
Ethyl isovalerate Chinese Traditional Bacon Fruity >1 mdpi.com
Turnjujube (Fresh) Fruity 272.84 mdpi.com
Eugenol Chinese Traditional Bacon Clove-like, spicy >1 mdpi.com

Food Science and Preservation Research

The search for effective natural preservatives is a significant area of food science research, driven by consumer demand for alternatives to synthetic additives. nih.gov Academic studies have extensively documented the antimicrobial properties of eugenol, the precursor to this compound, suggesting a strong potential for its derivatives in food preservation applications.

Research has established that eugenol exhibits potent antibacterial and antifungal properties against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria. mdpi.com Its primary mechanism of action involves the disruption of microbial cell membranes and the inhibition of key enzymes. mdpi.com Studies have demonstrated eugenol's efficacy against foodborne pathogens such as Escherichia coli, Listeria monocytogenes, and Bacillus cereus. nih.gov

Building on this, research has explored incorporating eugenol into active packaging materials. A study on a pullulan-gelatin-based edible film containing eugenol found that it effectively inhibited microbial growth, protein degradation, and lipid oxidation in chilled beef, extending its shelf life. nih.gov Other investigations have focused on encapsulating related compounds like isoeugenol (B1672232) to improve their effectiveness as antibacterials in food matrices like carrot juice. nih.gov These findings support the academic investigation into this compound as a potential preservative, as chemical modification of eugenol can enhance its properties for specific applications. nih.gov

Table 2: Documented Antimicrobial Activity of Eugenol

Microorganism Type Finding Reference
Escherichia coli Gram-negative Bacteria Strong bactericidal activity detected. nih.gov nih.gov
Staphylococcus aureus Gram-positive Bacteria Significant inhibition observed. nih.govmdpi.com nih.govmdpi.com
Pseudomonas aeruginosa Gram-negative Bacteria Inhibitory effects demonstrated. mdpi.com Eugenol inhibits swarming motility. nih.gov nih.govmdpi.com
Candida albicans Yeast-like Fungi Effective antifungal activity shown. mdpi.com mdpi.com
Bacillus cereus Gram-positive Bacteria Superior inhibition effect noted. nih.gov nih.gov

Agricultural Research Innovations

In agriculture, there is a pressing need for sustainable and eco-friendly alternatives to synthetic pesticides to manage pests and reduce environmental impact. nih.gov Plant-derived compounds, or botanicals, are at the forefront of this research, with essential oils and their constituents being prime candidates for biopesticide development. biochemjournal.com

Eugenol has well-documented insecticidal properties, acting as a fumigant, repellent, and contact toxin against a variety of agricultural and domestic pests. nih.govbiochemjournal.com This has made it a foundational molecule for research into new pest management solutions. Academic studies focus on modifying the structure of eugenol to create derivatives with enhanced potency and specificity. nih.gov

A key area of research involves the synthesis of eugenol derivatives and the evaluation of their insecticidal activity. One study synthesized a series of new O-alkylated eugenol derivatives and tested their effect on the viability of the Spodoptera frugiperda (fall armyworm) insect cell line, a major agricultural pest. nih.gov The results showed that certain structural modifications led to a marked increase in toxicity to the insect cells, highlighting the potential for creating effective semisynthetic insecticides derived from natural products. nih.gov Other research has explored integrating eugenol-containing extracts into nano-biopesticide formulations, which improved efficacy against pests like the jute hairy caterpillar (Spilosoma obliqua) by enhancing penetration of the insect cuticle and disrupting cellular functions. agropages.com These innovative approaches in agricultural research underscore the potential of compounds like this compound, as a derivative of eugenol, to be developed into novel biopesticides. researchgate.net

Table 3: Research on the Insecticidal Activity of Eugenol and Its Derivatives

Research Focus Target Pest(s) Key Findings Reference
Synthesis of Eugenol Derivatives Spodoptera frugiperda (cell line) Structural modifications of eugenol elicited marked toxic effects on insect cells, indicating potential as semisynthetic insecticides. nih.gov
Nano-biopesticide Formulation Spilosoma obliqua (Jute hairy caterpillar) A nano-formulation with Ocimum sanctum (eugenol-containing) extract showed substantial mortality rates and lower lethal concentrations (LC50) compared to traditional extracts. agropages.com

| Essential Oil Review | General stored grain and field pests | Clove oil, rich in eugenol, exhibits strong contact toxicity and fumigant action against a broad spectrum of insects. | biochemjournal.com |

Future Directions and Emerging Research Areas for Eugenyl Isovalerate

The exploration of eugenyl isovalerate and its potential applications is an expanding field. Future research is poised to delve deeper into its mechanistic actions, optimize its delivery, and refine its production through sustainable and computationally-driven methods. These emerging areas promise to unlock the full potential of this versatile compound.

Q & A

Basic: How can researchers confirm the structural identity and purity of eugenyl isovalerate in synthesized samples?

To confirm structural identity, combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify ester linkage (e.g., δ ~4.5 ppm for the methylene adjacent to the ester oxygen) and aromatic protons from the eugenol moiety .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify ester carbonyl stretching (~1740 cm1^{-1}) and aromatic C-H stretching (~3000–3100 cm1^{-1}) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., molecular formula C15H20O2C_{15}H_{20}O_2, molecular weight 238.37 g/mol) and fragmentation patterns .
    For purity, use High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm (aromatic absorption) and compare retention times against certified standards .

Advanced: What methodological challenges arise in optimizing the esterification of eugenol with isovaleric acid, and how can they be addressed?

Key challenges include:

  • Low Reaction Yield: Catalysts like lipases (e.g., Candida antarctica lipase B) improve regioselectivity and reduce side reactions. Optimize solvent systems (e.g., hexane or toluene) and molar ratios (e.g., 1:2 eugenol:isovaleric acid) to enhance conversion .
  • Byproduct Formation: Monitor reaction progress via thin-layer chromatography (TLC) and use vacuum distillation to remove unreacted acids.
  • Reproducibility: Document reaction conditions (temperature, agitation rate) rigorously and validate with triplicate trials .

Basic: Which analytical methods are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile esters. Use a polar column (e.g., DB-WAX) and quantify via selected ion monitoring (SIM) for m/z 238 (molecular ion) .
  • Solid-Phase Microextraction (SPME): Pre-concentrate trace amounts from plant matrices. Validate with spike-and-recovery tests (recovery rates >85%) .
  • HPLC-DAD: For non-volatile derivatives, employ reverse-phase C18 columns with diode-array detection (DAD) at 280 nm .

Advanced: How should researchers resolve contradictory data in pharmacological studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Comparative Dose-Response Analysis: Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) across a wide concentration range (0.1–100 µM) to identify non-toxic therapeutic windows .
  • Mechanistic Validation: Use RNA sequencing or proteomics to confirm target pathways (e.g., NF-κB inhibition) and rule off-target effects .
  • Control for Matrix Effects: Replicate studies in multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) and include solvent controls (e.g., DMSO <0.1%) .

Basic: What experimental protocols ensure stability assessment of this compound under varying storage conditions?

  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) and analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Photostability: Expose to UV light (ICH Q1B) and monitor ester hydrolysis using FTIR .
  • Oxidative Stability: Add antioxidants (e.g., BHT) and quantify peroxide formation via iodometric titration .

Advanced: What strategies are effective for elucidating the ecological impact of this compound in aquatic systems?

  • Microcosm Studies: Simulate freshwater ecosystems with Daphnia magna and algae (Chlorella vulgaris). Measure LC50_{50} values and biodegradation rates via GC-MS .
  • Metabolomic Profiling: Use LC-QTOF-MS to identify transformation products (e.g., hydrolyzed isovaleric acid) and assess bioaccumulation potential .
  • Regulatory Alignment: Cross-reference data with REACH dossiers and EU Chemical Data Platform requirements for hazard classification .

Basic: How can researchers extract this compound from natural sources (e.g., Ocimum spp.) with high efficiency?

  • Supercritical Fluid Extraction (SFE): Use CO2_2 at 40°C and 250 bar to isolate esters with minimal thermal degradation .
  • Solvent Optimization: Test ethanol:water (70:30 v/v) for polarity balance. Validate yields via GC-MS .
  • Enzymatic Hydrolysis Prevention: Add protease inhibitors during extraction to avoid ester cleavage .

Advanced: What computational approaches predict the interaction of this compound with biological targets (e.g., TRPV1 receptors)?

  • Molecular Docking: Use AutoDock Vina to model binding affinities to TRPV1 (PDB ID: 3J5P). Validate with molecular dynamics simulations (GROMACS) to assess stability .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .
  • In Silico Toxicity: Screen for genotoxicity alerts using Derek Nexus or OECD QSAR Toolbox .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.